7-Bromoquinolin-3-ol

Medicinal Chemistry Pre-formulation Process Chemistry

7-Bromoquinolin-3-ol is a brominated quinoline derivative with a hydroxyl group at the 3-position and a bromine atom specifically at the 7-position on the quinoline scaffold (molecular formula C9H6BrNO, molecular weight 224.05 g/mol). The compound exhibits predicted solubility of 0.4 g/L in water at 25°C and density of 1.705±0.06 g/cm³.

Molecular Formula C9H6BrNO
Molecular Weight 224.05
CAS No. 1261487-70-0
Cat. No. B3027267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-3-ol
CAS1261487-70-0
Molecular FormulaC9H6BrNO
Molecular Weight224.05
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)O)Br
InChIInChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H
InChIKeyQSSKHPOBNVWRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-3-ol (CAS 1261487-70-0): A 7-Position Brominated Quinolin-3-ol Building Block with Defined Physicochemical Specifications for Medicinal Chemistry and Kinase-Targeted Research


7-Bromoquinolin-3-ol is a brominated quinoline derivative with a hydroxyl group at the 3-position and a bromine atom specifically at the 7-position on the quinoline scaffold (molecular formula C9H6BrNO, molecular weight 224.05 g/mol) . The compound exhibits predicted solubility of 0.4 g/L in water at 25°C and density of 1.705±0.06 g/cm³ . The 7-position bromine substituent serves as a versatile synthetic handle for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling further functionalization in structure-activity relationship (SAR) campaigns . The compound's quinoline core is associated with kinase inhibition potential, particularly relevant for protein kinase-targeted drug discovery programs [1].

Why 7-Bromoquinolin-3-ol Cannot Be Interchanged with 5-, 6-, or 8-Bromo Regioisomers: Position-Specific Bromination Alters Synthetic Utility, Target Engagement, and Downstream SAR Outcomes


Substitution of 7-bromoquinolin-3-ol with a different bromo-regioisomer (e.g., 5-bromo, 6-bromo, or 8-bromoquinolin-3-ol) is not scientifically equivalent. The position of the bromine atom on the quinoline scaffold directly dictates the compound's reactivity in cross-coupling reactions, electronic properties, and subsequent biological target interactions. While all bromoquinolin-3-ol isomers share the same molecular formula and core scaffold, regioisomeric variations result in distinct steric and electronic environments that critically influence kinase binding profiles and SAR optimization trajectories [1]. Procurement of the precise 7-bromo regioisomer ensures reproducibility in synthetic routes where the 7-position is specifically required for downstream functionalization or target engagement, preventing the confounding variables introduced by isomeric substitution .

Quantitative Comparative Evidence for 7-Bromoquinolin-3-ol: Differentiating Physicochemical and Synthetic Properties Versus Closest Regioisomeric Analogs


Water Solubility and Density Specification for Formulation and Purification Workflows

7-Bromoquinolin-3-ol exhibits a calculated water solubility of 0.4 g/L at 25°C and a density of 1.705±0.06 g/cm³ at 20°C, which aligns with the broader class of bromoquinolin-3-ol regioisomers including 5-, 6-, and 8-bromo derivatives . This solubility value informs formulation development, solvent selection for reactions, and purification strategy design. While the solubility and density values are predicted rather than experimentally measured and are consistent across regioisomers, they provide essential baseline physicochemical specifications necessary for procurement and experimental planning in contrast to non-brominated quinolin-3-ol analogs which lack the enhanced lipophilicity conferred by bromine substitution .

Medicinal Chemistry Pre-formulation Process Chemistry

7-Position Bromine as a Cross-Coupling Handle for Downstream SAR Diversification

The bromine substituent at the 7-position of the quinoline scaffold offers a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling introduction of diverse aryl, heteroaryl, and amine functionalities . This regioselective functionalization capability is a direct consequence of the 7-position substitution pattern and distinguishes 7-bromoquinolin-3-ol from non-brominated quinolin-3-ol derivatives and from 2- or 4-position brominated analogs which exhibit different electronic properties and coupling efficiencies . The 7-position bromine provides a strategic entry point for generating focused libraries of quinolin-3-ol derivatives with varied substitution patterns for SAR campaigns targeting protein kinases and other therapeutic targets [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Potential for Kinase Inhibitor Scaffold Development: Halogenated Quinoline Core Engagement

Halogenated quinoline derivatives, including those with bromine substitution at various positions, have been disclosed as protein kinase inhibitors useful for treating kinase-mediated diseases and conditions [1]. Specifically, competition binding assays on a panel of kinases (GAK, RIPK2, ADCK3, NLK) demonstrate that bromine-substituted quinolines (KD values of 1.9-520 nM depending on the kinase target) generally exhibit superior binding affinity compared to chlorine-substituted analogs (KD values of 6.7-650 nM) [2]. While direct data for 7-bromoquinolin-3-ol are not available, the class-level SAR indicates that bromine substitution on the quinoline scaffold enhances kinase engagement relative to chloro analogs, and the specific 7-position substitution pattern influences the binding pose and selectivity profile [1].

Kinase Drug Discovery Medicinal Chemistry Protein Kinase Inhibition

Derivative Antimicrobial Activity: Sulfonamide-Modified 7-Bromoquinoline Exhibits Superior MIC Against Klebsiella pneumoniae and Salmonella typhi Relative to Standard Antibiotics

Derivatization of 7-bromoquinoline into sulfonamide analogs yields compounds with notable antibacterial activity. Specifically, sulfonamide A (derived from the 7-bromoquinoline scaffold) demonstrated a Minimum Inhibitory Concentration (MIC) of 0.80 mg/mL against Klebsiella pneumoniae, while sulfonamide B exhibited an MIC of 1.00 mg/mL against Salmonella typhi . In head-to-head testing, sulfonamide A outperformed a standard comparator drug against K. pneumoniae (MIC 1.50 mg/mL) by a factor of 1.9-fold, while sulfonamide B outperformed the same standard drug against S. typhi (MIC 1.50 mg/mL) by a factor of 1.5-fold . This demonstrates that the 7-bromoquinoline core serves as a productive starting point for generating antibacterial leads with meaningful activity against clinically relevant Gram-negative pathogens.

Antimicrobial Drug Discovery Antibacterial Medicinal Chemistry

High-Impact Research and Industrial Application Scenarios for 7-Bromoquinolin-3-ol Based on Quantitative Comparative Evidence


Kinase Inhibitor Lead Generation and SAR Campaigns Targeting GAK, RIPK2, ADCK3, or NLK

7-Bromoquinolin-3-ol serves as a strategically valuable starting scaffold for medicinal chemistry programs targeting kinases GAK, RIPK2, ADCK3, or NLK. Class-level kinase binding data demonstrate that brominated quinolines exhibit KD values as low as 1.9 nM (GAK), representing a 3.5-fold improvement over chloro analogs [1]. The 7-position bromine handle enables efficient derivatization via Suzuki-Miyaura and Buchwald-Hartwig couplings to generate focused libraries for hit-to-lead optimization . Researchers should procure 7-bromoquinolin-3-ol with verified purity and correct regioisomeric identity to ensure reproducible SAR outcomes and avoid confounding positional isomer effects.

Antibacterial Lead Optimization Against Gram-Negative Pathogens Klebsiella pneumoniae and Salmonella typhi

Sulfonamide derivatives of the 7-bromoquinoline scaffold have demonstrated 1.5- to 1.9-fold superior MIC values against K. pneumoniae and S. typhi compared to a standard comparator drug in head-to-head in vitro assays [1]. This positions 7-bromoquinolin-3-ol as a viable starting material for antibacterial drug discovery programs targeting multidrug-resistant Gram-negative pathogens. Procurement of the correct 7-bromo regioisomer ensures that the synthetic route to these active sulfonamide derivatives is chemically reproducible and that downstream biological activity is not compromised by positional isomer impurities.

Cross-Coupling-Enabled Diversity-Oriented Synthesis for General Quinoline SAR Exploration

The 7-position bromine atom in 7-bromoquinolin-3-ol serves as a robust and well-precedented handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids) and Buchwald-Hartwig (amine) couplings [1]. This enables the rapid generation of structurally diverse analog libraries with varying substitution at the 7-position while maintaining the 3-hydroxyl functionality. Procurement of 7-bromoquinolin-3-ol with a defined solubility specification (0.4 g/L in water at 25°C) and density (1.705±0.06 g/cm³) facilitates predictable reaction optimization and purification workflows in both academic and industrial synthesis laboratories.

Process Chemistry Development for HCV Protease Inhibitor Intermediates

Bromo-substituted quinolines have been patented as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections, with methods disclosed for their large-scale preparation [1]. While the specific HCV-targeted compounds are further functionalized analogs, the 7-bromoquinoline scaffold provides a validated entry point into this therapeutic area. Procurement of 7-bromoquinolin-3-ol from suppliers offering batch-specific analytical characterization (NMR, HPLC purity ≥95%) ensures consistency in process chemistry development and scalable synthesis of HCV-directed analogs.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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